(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Overview
Description
The compound (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a complex organic molecule that features a combination of triazole, pyrimidine, piperazine, and naphthalene moieties
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies are crucial in understanding the compound’s bioavailability.
Result of Action
Similar compounds have been reported to exhibit antitumor activities . For instance, some derivatives have shown better antitumor activities than 5-fluorouracil against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit certain enzymes, such as USP28 . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions between the compound and the target biomolecule .
Cellular Effects
The cellular effects of (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone are not well-documented. Related compounds have been shown to influence cell function in various ways. For example, some triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of cancer cells . They can also affect cell signaling pathways and gene expression .
Molecular Mechanism
Related compounds have been found to bind to specific biomolecules, leading to changes in their activity . For instance, some triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit USP28, a deubiquitinating enzyme, by binding to it .
Temporal Effects in Laboratory Settings
Related compounds have been found to exhibit stability and long-term effects on cellular function .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Subcellular Localization
Related compounds have been found to localize in specific compartments or organelles based on their physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Pyrimidine Synthesis: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain diseases, making it a potential candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance in various applications .
Comparison with Similar Compounds
Similar Compounds
- (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-3-yl)methanone
Uniqueness
The uniqueness of (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with biological targets in a distinct manner, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-22-8-4-7-21(16-22)33-25-23(29-30-33)24(27-17-28-25)31-11-13-32(14-12-31)26(34)20-10-9-18-5-2-3-6-19(18)15-20/h2-10,15-17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEDXNDPAFLBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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